molecular formula C15H17NO2S B2469654 N-(furan-2-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1049526-10-4

N-(furan-2-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No. B2469654
M. Wt: 275.37
InChI Key: JWPFJPGFFFMXMI-UHFFFAOYSA-N
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Description

The compound “N-(furan-2-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide” is likely to be a complex organic molecule. It contains a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen) and a thiophene ring (a five-membered aromatic ring with four carbon atoms and one sulfur). The cyclopentanecarboxamide group indicates a cyclopentane (a ring of five carbon atoms) attached to a carboxamide group (consisting of a carbonyl (C=O) and an amine (NH2)) .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the furan and thiophene rings, the creation of the cyclopentane ring, and the attachment of the carboxamide group. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The furan and thiophene rings are aromatic, meaning they have a cyclic, planar arrangement of atoms with delocalized π electrons. The cyclopentane ring is likely to be in a puckered conformation due to the strain of the ring .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. The furan and thiophene rings, being aromatic, might undergo electrophilic aromatic substitution reactions. The carboxamide group could be involved in various reactions, such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. Factors such as polarity, molecular size, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Redox-Active Ligands for Metal Centers

Furan and thiophene diarylmethenes, closely related to the structure of interest, have shown potential as redox-active ligands for metal centers. These compounds could be exploited in the development of nontraditional stoichiometric and catalytic redox reactions. The selective meso-deprotonations of diarylmethanes to form π-conjugated anions and their facile one-electron oxidation to neutral radicals suggest intriguing applications in redox chemistry (Curcio et al., 2018).

Structure-Odor Correlations

Research into the key coffee odorant Furan-2-ylmethanethiol (2-FFT) and its structural analogs, including furan derivatives, has provided insights into structure-odor activity studies. These studies aim to understand the structural features required to evoke specific odors, which has implications for the food industry and the design of fragrances and flavors (Schoenauer & Schieberle, 2018).

Antimicrobial Activity

Furan and thiophene-1,3-benzothiazin-4-one hybrids have been synthesized and evaluated for their in vitro antimicrobial activities. Some compounds demonstrated good activity against Gram-positive, Gram-negative bacteria, and yeasts, highlighting their potential as antimicrobial agents (Popiołek et al., 2016).

Photophysical Studies

Difurylperhydrocyclopentene derivatives, including those incorporating furan units, display reversible photochromism with promising applications in materials science. Their superior fluorescence, high photocyclization conversion, and cyclization quantum yield, combined with no cytotoxicity, suggest potential in vivo applications for biodegradable and biorenewable materials (Wang et al., 2017).

Antiviral Properties

Furan-carboxamide derivatives have been synthesized and evaluated as inhibitors of the influenza A H5N1 virus, showcasing significant anti-influenza activity. This introduces a novel avenue for antiviral drug development, emphasizing the therapeutic potential of furan derivatives (Yongshi et al., 2017).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with it .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This might include investigating its biological activity, studying its reactivity, or developing new synthetic routes .

properties

IUPAC Name

N-(furan-2-ylmethyl)-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c17-14(16-11-12-5-3-9-18-12)15(7-1-2-8-15)13-6-4-10-19-13/h3-6,9-10H,1-2,7-8,11H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPFJPGFFFMXMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

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